REACTION_SMILES
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[CH3:56][CH2:57][O:58][C:59]([CH3:60])=[O:61].[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][c:8]2[c:9]([C:10](=[O:11])[NH:12][CH2:13][CH2:14][c:15]3[c:16]([O:21][CH3:22])[cH:17][cH:18][cH:19][cH:20]3)[cH:23][c:24]([O:27][c:28]3[cH:29][cH:30][cH:31][cH:32][cH:33]3)[cH:25][cH:26]2)[cH:34][cH:35][c:36]1[O:37][CH2:38][c:39]1[cH:40][cH:41][c:42]([O:43][CH3:44])[c:45]([O:46][CH3:47])[cH:48]1.[Cl:62][CH2:63][Cl:64].[F:49][C:50]([F:51])([F:52])[C:53]([OH:54])=[O:55]>>[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][c:8]2[c:9]([C:10](=[O:11])[NH:12][CH2:13][CH2:14][c:15]3[c:16]([O:21][CH3:22])[cH:17][cH:18][cH:19][cH:20]3)[cH:23][c:24]([O:27][c:28]3[cH:29][cH:30][cH:31][cH:32][cH:33]3)[cH:25][cH:26]2)[cH:34][cH:35][c:36]1[OH:37]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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COc1ccccc1CCNC(=O)c1cc(Oc2ccccc2)ccc1NC(=O)c1ccc(OCc2ccc(OC)c(OC)c2)c(Cl)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1CCNC(=O)c1cc(Oc2ccccc2)ccc1NC(=O)c1ccc(OCc2ccc(OC)c(OC)c2)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ccccc1CCNC(=O)c1cc(Oc2ccccc2)ccc1NC(=O)c1ccc(O)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |